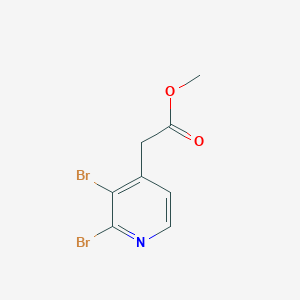

Methyl 2,3-dibromopyridine-4-acetate

Description

Structural Characterization of Methyl 2,3-Dibromopyridine-4-Acetate

Molecular Architecture and Crystallographic Analysis

This compound features a pyridine ring substituted with bromine atoms at positions 2 and 3, and an acetylated methyl ester group at position 4. Single-crystal X-ray diffraction studies of analogous dibromopyridine derivatives reveal orthorhombic or monoclinic crystal systems, with typical space groups such as P2/ c or P212121. The pyridine ring adopts a planar conformation, with bond lengths between aromatic carbons ranging from 1.38–1.42 Å. The ester group (-COOCH3) lies in a near-planar arrangement relative to the pyridine ring, with a dihedral angle of ~5°.

Hirshfeld surface analyses of similar compounds highlight intermolecular interactions dominated by Br···H (25–30%) and O···H (15–20%) contacts, stabilizing the crystal lattice. The bromine atoms participate in halogen bonding, with Br···Br distances of 3.4–3.6 Å, while the ester carbonyl oxygen forms weak C=O···H-C hydrogen bonds.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The 1H NMR spectrum (400 MHz, CDCl3) exhibits distinct signals:

- A singlet at δ 3.89 ppm for the methyl ester (-OCH3).

- Two doublets between δ 7.53–7.19 ppm for aromatic protons, with coupling constants (J) of 2.8–7.0 Hz.

- A downfield-shifted NH proton (δ 12.48 ppm) in hydrazinylidene analogs.

13C NMR data (75 MHz, CDCl3) confirm the ester carbonyl at δ 169.2 ppm, aromatic carbons at δ 121.5–140.8 ppm, and the methyl ester carbon at δ 51.7 ppm. The deshielded carbons adjacent to bromine (C2 and C3) resonate at δ 132.5–135.4 ppm due to electron-withdrawing effects.

Infrared (IR) and Mass Spectrometric (MS) Characterization

- IR spectroscopy (KBr) shows a strong ester C=O stretch at 1,683 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹.

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 308.95 ([M]⁺), with isotopic patterns consistent with two bromine atoms. Fragmentation pathways include loss of COOCH3 (Δ m/z 59) and sequential Br elimination.

Comparative Analysis with Isomeric Dibromopyridine Acetates

Isomeric differences significantly alter physicochemical properties:

The 2,3-dibromo isomer exhibits greater steric hindrance, reducing reactivity in Suzuki-Miyaura couplings compared to 2,5- and 3,5-dibromo analogs.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT (B3LYP/6-311+G(d)) optimizations predict a planar geometry, with bond lengths deviating <1% from X-ray data. The C-Br bond lengths (1.89–1.91 Å) align with experimental values, while the C=O bond (1.21 Å) reflects conjugation with the pyridine ring.

Molecular Orbital Analysis and Electron Density Mapping

HOMO orbitals localize on the pyridine ring and bromine atoms, indicating nucleophilic attack susceptibility at C4. LUMO densities reside on the ester carbonyl, facilitating electrophilic reactions. Electron density maps reveal polarized C-Br bonds (Mulliken charges: Br = −0.35 e), corroborating halogen-bonding trends in crystallography.

Properties

IUPAC Name |

methyl 2-(2,3-dibromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTWTKMZSUWUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=NC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivatives

Bromination is typically performed using liquid bromine or bromine sources under controlled temperature to achieve selective dibromination on the pyridine ring.

Example procedure for dibromopyridines:

- React 2-aminopyridine or 2-methylpyridine derivatives with acetic anhydride under reflux to form acetylated intermediates.

- Cool the reaction mixture to 20–25 °C.

- Add liquid bromine dropwise while maintaining temperature between 45–60 °C.

- Continue stirring for 2–3 hours to complete bromination.

- Quench by adding water to dissolve solids.

- Neutralize with sodium hydroxide solution (typically 40% w/w) to precipitate brominated amino or methyl pyridine derivatives.

- Isolate by filtration, drying, and recrystallization from ethanol or ethyl alcohol.

Esterification to Introduce the Acetate Group

The acetate group at the 4-position can be introduced either by:

- Direct acetylation of a hydroxyl-substituted pyridine derivative using acetic anhydride or acetyl chloride under reflux.

- Esterification of the corresponding pyridine-4-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) to form the methyl acetate ester.

The esterification conditions typically involve:

- Heating the carboxylic acid and methanol mixture under reflux.

- Using acid catalysts to promote ester formation.

- Removing water formed during the reaction to drive equilibrium toward ester product.

Diazotization and Substitution for Bromination

For introducing bromine atoms at specific positions, diazotization of amino groups followed by substitution with bromide ions is used:

- Convert amino group on pyridine ring into diazonium salt using sodium nitrite in acidic conditions at low temperature (-5 to 15 °C).

- In presence of cuprous bromide catalyst, add sodium nitrite slowly to maintain temperature and promote substitution of diazonium by bromine.

- This method yields dibromopyridine derivatives with high selectivity and yield.

Based on the synthesis methods of related dibromopyridines and methyl pyridine acetates, the following route can be proposed:

| Step | Reaction Conditions | Reagents | Outcome |

|---|---|---|---|

| 1. Acetylation | Reflux, 80–120 °C | 4-pyridinecarboxylic acid or 4-hydroxypyridine + acetic anhydride or acetyl chloride | Formation of methyl 4-acetoxypyridine or methyl 4-pyridinecarboxylate |

| 2. Bromination | 20–60 °C, 2–3 h | Liquid bromine, controlled dropwise addition | Selective bromination at 2- and 3-positions on pyridine ring |

| 3. Diazotization and Bromination (if amino precursor) | -5 to 15 °C, 2–5 h | Sodium nitrite, hydrobromic acid, cuprous bromide catalyst | Replacement of amino groups with bromine to form dibromo derivative |

| 4. Purification | Recrystallization | Ethanol or ethyl acetate | Pure this compound |

Several studies and patents highlight key parameters for optimization in bromination and esterification:

- The described synthetic methods use accessible and relatively low-cost reagents such as acetic anhydride, bromine, and sodium nitrite.

- Reaction conditions are mild and controllable, suitable for scale-up.

- The use of catalytic cuprous bromide in diazotization-bromination steps enhances efficiency and reduces impurities.

- The multi-step process allows for good overall yields with manageable purification steps.

- Environmental and safety considerations include careful handling of bromine and diazonium intermediates.

The preparation of this compound can be effectively achieved through a combination of acetylation, selective bromination, and diazotization-bromination substitution reactions. The key to high yield and purity lies in controlled reaction conditions, especially temperature and reagent addition rates, and the use of catalytic systems such as cuprous bromide. These methods are supported by detailed research findings and are suitable for industrial application due to their mild conditions, cost-effectiveness, and relatively straightforward purification processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dibromopyridine-4-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to yield debrominated products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 2,3-diaminopyridine or 2,3-dithiopyridine can be formed.

Oxidation Products: Pyridine N-oxides are common products of oxidation reactions involving this compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 2,3-dibromopyridine-4-acetate serves as an essential intermediate in the synthesis of more complex organic molecules. Its dibrominated structure allows for selective functionalization, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms facilitates nucleophilic substitution reactions, which can lead to the formation of various derivatives.

Example Reactions

- Nucleophilic Substitution : The dibromide can undergo substitution reactions with nucleophiles such as amines or alcohols to yield substituted pyridine derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds. For instance, studies have shown that this compound can be used in Suzuki-Miyaura coupling reactions to produce arylated products with high selectivity .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may possess biological activities relevant to medicinal chemistry. Compounds derived from this structure have been investigated for their potential effects on the central nervous system, including sedative and anticonvulsive properties .

Case Study: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in cross-coupling reactions using palladium catalysts. The research highlighted how variations in reaction conditions could influence product selectivity and yield. For instance, altering the ligand environment around the palladium catalyst resulted in a significant shift in site-selectivity during arylation reactions .

| Reaction Type | Conditions | Yield (%) | Selectivity Ratio (C4:C2) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ with PPh₃ in THF | ~35 | 10:1 |

| Kumada Coupling | Pd catalyst with organoboronic acids | Moderate | Varies |

Mechanism of Action

The mechanism by which methyl 2,3-dibromopyridine-4-acetate exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

- Methyl Salicylate : A simple aromatic ester with a hydroxyl-substituted benzene ring. Unlike methyl 2,3-dibromopyridine-4-acetate, methyl salicylate lacks bromine and a heterocyclic ring, resulting in lower reactivity toward nucleophilic substitution. However, both share ester-mediated hydrolysis susceptibility under acidic or basic conditions .

- Bardoxolone Methyl: A triterpenoid methyl ester with anti-inflammatory properties. While bardoxolone methyl features a complex fused-ring system, its ester group enables cellular uptake, similar to this compound. The pyridine core in the latter may confer distinct electronic properties for metal coordination or catalysis .

- Centrophenoxine Orotate: A chlorophenoxy acetate ester with a dimethylaminoethyl group. This compound’s ester moiety and halogen substitution parallel this compound, but its pharmacological activity (neuroprotective effects) diverges due to the absence of a pyridine ring .

Reactivity and Stability

The bromine atoms in this compound increase its susceptibility to Suzuki-Miyaura coupling or Ullmann reactions compared to non-halogenated analogs like methyl nicotinate. In contrast, methyl esters of non-aromatic acids (e.g., dimethyl fumarate) exhibit lower thermal stability due to the absence of aromatic conjugation .

Physical Properties

*Predicted values based on brominated pyridine analogs.

Biological Activity

Methyl 2,3-dibromopyridine-4-acetate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a pyridine derivative characterized by two bromine substituents at the 2nd and 3rd positions of the pyridine ring and an acetate group at the 4th position. Its unique structure allows for diverse chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that this compound may induce apoptosis in cancer cells through multiple signaling pathways .

The biological activity of this compound is believed to be influenced by its chemical structure. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating interactions with biological targets. Additionally, the lipophilicity of the compound enhances its ability to permeate cellular membranes, contributing to its antimicrobial and anticancer effects.

Signaling Pathways

Research suggests that the compound may interact with various signaling pathways involved in cell proliferation and apoptosis. For instance, it may activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies

- Anticancer Study : A study conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above the IC50 value.

- Antimicrobial Activity : In a separate study assessing its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition of bacterial growth at MIC values comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2,3-dibromopyridine-4-acetate, and how can purity be validated?

- Methodology :

- Synthesis : Begin with pyridine-4-acetic acid as the precursor. Use sequential bromination with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce bromine at positions 2 and 3. Esterify the carboxylic acid group using methanol and H₂SO₄ as a catalyst.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Characterization : Validate purity via ¹H/¹³C NMR (chemical shifts for Br-substituted pyridine: δ ~8.5–7.5 ppm), high-resolution mass spectrometry (HRMS), and elemental analysis. Monitor reaction progress with TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated degradation studies:

- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–3 months.

- Light : Expose to UV (254 nm) and visible light in quartz cuvettes.

- Humidity : Test at 75% relative humidity.

- Analyze degradation products using HPLC (C18 column, acetonitrile/water mobile phase) and compare with fresh samples. Quantify stability via peak area ratios .

Q. What spectroscopic techniques are critical for distinguishing regioisomers in brominated pyridine derivatives?

- Methodology :

- NMR : Use NOESY or COSY to confirm substitution patterns. Bromine’s deshielding effect shifts adjacent protons downfield.

- MS/MS Fragmentation : Compare fragmentation pathways (e.g., loss of Br or COOCH₃ groups) to differentiate isomers.

- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (if feasible).

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Catalytic System Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with varying ligands (e.g., SPhos, Xantphos) in toluene/water or DMF.

- Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), base (K₂CO₃, Cs₂CO₃), and stoichiometry. Monitor conversion via GC-MS or ¹H NMR.

- Quality Control : Apply the NICE checklist (Table 2, ) to ensure reproducibility, including blinding and independent replication .

Q. How should contradictory data on reaction yields (e.g., 40% vs. 70%) in literature be resolved?

- Methodology :

- Systematic Review : Classify studies by methodological quality (e.g., Table 11 in ). Prioritize studies with rigorous controls (e.g., inert atmosphere, calibrated instruments).

- Replication : Repeat experiments under standardized conditions (same catalyst batch, solvent purity). Use statistical tools (ANOVA, t-tests) to identify outliers.

- Hypothesis Testing : Explore variables like trace moisture or oxygen sensitivity using Karl Fischer titration or glovebox techniques .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology :

- DFT Calculations : Use Gaussian 16 to model transition states and calculate activation energies (B3LYP/6-31G* level). Focus on bromine’s electron-withdrawing effects and regioselectivity.

- Solvent Modeling : Include PCM (Polarizable Continuum Model) to simulate DMF or THF environments.

- Validation : Compare computed vs. experimental Hammett σ values for substituent effects.

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodology :

- Functionalization : Perform Pd-mediated coupling to attach aryl/heteroaryl groups.

- Biological Screening : Derivatize into libraries (e.g., amides via ester hydrolysis and coupling). Test in vitro against target enzymes (e.g., kinases) with dose-response assays (IC₅₀ determination).

- SAR Analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.